
3-(Dimethylamino)propyl 4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 4-iodobenzoate is an organic compound with the molecular formula C12H16INO2. It contains a total of 32 atoms, including 16 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 iodine atom . This compound is characterized by its ester and tertiary amine functional groups, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 3-(Dimethylamino)propyl 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with 3-(dimethylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Analyse Des Réactions Chimiques
3-(Dimethylamino)propyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 4-iodobenzoate has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl 4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amine groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The iodine atom can also facilitate the formation of covalent bonds with target molecules, enhancing its reactivity and specificity .
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)propyl 4-iodobenzoate can be compared with similar compounds such as:
3-(Dimethylamino)propyl 4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-(Dimethylamino)propyl 4-chlorobenzoate:
3-(Dimethylamino)propyl 4-fluorobenzoate: The fluorine atom imparts unique characteristics, making it suitable for different applications.
Propriétés
Numéro CAS |
827027-58-7 |
|---|---|
Formule moléculaire |
C12H16INO2 |
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 4-iodobenzoate |
InChI |
InChI=1S/C12H16INO2/c1-14(2)8-3-9-16-12(15)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
CSDDTZMFQRTUBP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
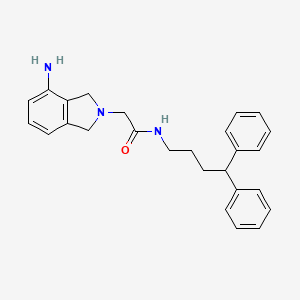
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
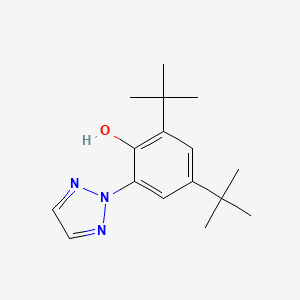
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
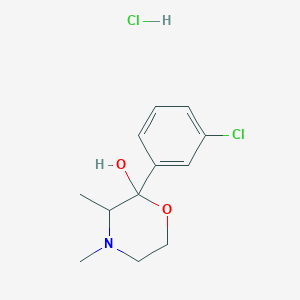

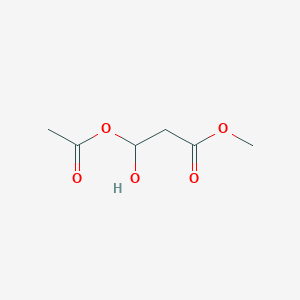
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

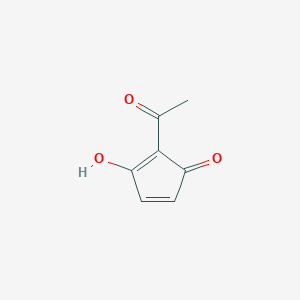
phosphanium bromide](/img/structure/B14206789.png)
